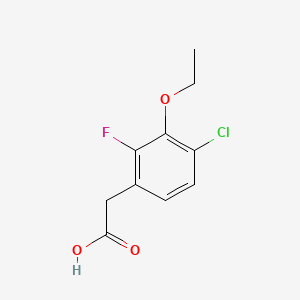

4-Chloro-3-ethoxy-2-fluorophenylacetic acid

描述

4-Chloro-3-ethoxy-2-fluorophenylacetic acid is an organic compound with the molecular formula C10H10ClFO3 and a molecular weight of 232.64 g/mol . This compound is characterized by the presence of chloro, ethoxy, and fluoro substituents on a phenylacetic acid backbone. It is a solid at ambient temperature and is used in various chemical and pharmaceutical applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-ethoxy-2-fluorophenylacetic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-ethoxy-2-fluorobenzene and bromoacetic acid.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required specifications for pharmaceutical or chemical use.

化学反应分析

Types of Reactions

4-Chloro-3-ethoxy-2-fluorophenylacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) are employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

科学研究应用

4-Chloro-3-ethoxy-2-fluorophenylacetic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

Industry: It is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 4-Chloro-3-ethoxy-2-fluorophenylacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways affected by this compound .

相似化合物的比较

Similar Compounds

4-Chloro-3-ethoxy-2-fluorobenzene: Shares a similar structure but lacks the acetic acid moiety.

4-Chloro-3-ethoxy-2-fluorophenol: Contains a hydroxyl group instead of the acetic acid group.

4-Chloro-3-ethoxy-2-fluorophenylacetate: An ester derivative of the compound.

Uniqueness

4-Chloro-3-ethoxy-2-fluorophenylacetic acid is unique due to the combination of chloro, ethoxy, and fluoro substituents on the phenylacetic acid backbone. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds .

生物活性

4-Chloro-3-ethoxy-2-fluorophenylacetic acid is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, including antimicrobial and anti-inflammatory properties, and discusses its mechanisms of action, biochemical interactions, and relevant case studies.

The compound's chemical structure is characterized by the presence of a chloro group, an ethoxy group, and a fluorine atom on the phenyl ring. These substituents are crucial for its biological activity and influence its interaction with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it is effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in various experimental models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The anti-inflammatory action may be mediated through the inhibition of NF-kB signaling pathways, which play a pivotal role in the inflammatory response .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or bacterial metabolism.

- Receptor Modulation : It could act as an allosteric modulator at certain receptors, enhancing or inhibiting their activity depending on the context.

- Cellular Uptake : The ethoxy group may facilitate cellular uptake, enhancing the compound's efficacy within target cells .

Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed minimum inhibitory concentrations (MICs) of 15 µg/mL for S. aureus and 30 µg/mL for E. coli, indicating potent antimicrobial activity.

Study 2: Anti-inflammatory Activity

A separate study evaluated the anti-inflammatory effects in a murine model of acute inflammation induced by lipopolysaccharide (LPS). Mice treated with this compound exhibited significantly reduced levels of inflammatory markers compared to control groups, suggesting potential therapeutic applications in inflammatory diseases .

Table 1: Biological Activity Summary

Table 2: Mechanism Insights

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits enzymes involved in cell wall synthesis |

| Receptor Modulation | Acts as an allosteric modulator at receptors |

| Cellular Uptake | Enhanced by ethoxy group facilitating entry |

常见问题

Basic Research Questions

Q. What are the optimal synthetic conditions for 4-chloro-3-ethoxy-2-fluorophenylacetic acid to maximize yield and purity?

- Methodology : Start with 4-chloro-3-ethoxy-2-fluorobenzene and bromoacetic acid under nucleophilic substitution conditions. Use bases like NaOH or K₂CO₃ in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours. Monitor reaction progress via TLC. Purify the crude product using HPLC or recrystallization to achieve >95% purity. Adjust reaction time and temperature to minimize byproducts like unreacted intermediates or di-substituted impurities .

Q. Which spectroscopic techniques are recommended for structural characterization of this compound?

- Methodology : Use a combination of:

- ¹H/¹³C NMR to confirm substitution patterns on the aromatic ring and acetic acid moiety.

- FT-IR to identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and C-F/C-Cl bonds.

- Mass spectrometry (ESI-MS) for molecular weight verification (m/z 232.64).

- HPLC with UV detection for purity assessment .

Q. What are the primary biological activities reported for this compound?

- Methodology : Conduct in vitro assays:

- Antimicrobial activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution to determine MIC values.

- Anti-inflammatory activity : Measure inhibition of TNF-α or IL-6 secretion in LPS-stimulated macrophages. Validate NF-κB pathway involvement via luciferase reporter assays or Western blotting .

Advanced Research Questions

Q. How can contradictory data on antimicrobial efficacy across studies be resolved?

- Methodology : Standardize assay conditions (e.g., inoculum size, growth media, and incubation time). Perform dose-response curves to establish EC₅₀ values. Compare results with reference antibiotics (e.g., ciprofloxacin) and validate using clinical isolates. Statistical tools like ANOVA can identify significant variations due to experimental parameters .

Q. What experimental approaches confirm the role of NF-κB in the compound’s anti-inflammatory mechanism?

- Methodology :

- NF-κB translocation : Use immunofluorescence or subcellular fractionation followed by Western blotting to track p65 subunit movement.

- Pathway inhibition : Treat cells with NF-κB inhibitors (e.g., BAY 11-7082) and assess additive/synergistic effects.

- Gene silencing : Apply siRNA targeting NF-κB subunits and measure cytokine suppression .

Q. How can structure-activity relationship (SAR) studies optimize substituent effects on bioactivity?

- Methodology : Systematically modify substituents (e.g., replace ethoxy with methoxy or fluoro with chloro). Synthesize analogs via parallel chemistry, then compare:

- Antimicrobial potency : MIC values against bacterial panels.

- Anti-inflammatory efficacy : Cytokine inhibition in cell models.

- Physicochemical properties : LogP and solubility to correlate with cellular uptake .

Q. What strategies address impurities formed during large-scale synthesis?

- Methodology : Identify impurities (e.g., di-substituted byproducts) via LC-MS. Optimize reaction stoichiometry (e.g., excess bromoacetic acid) and use gradient HPLC for separation. Implement process analytical technology (PAT) to monitor real-time purity .

Q. How does the ethoxy group enhance cellular uptake, and how can this be experimentally validated?

- Methodology :

- Cellular tracking : Label the compound with a fluorescent tag (e.g., FITC) and quantify uptake via flow cytometry or confocal microscopy.

- Comparative studies : Synthesize analogs without the ethoxy group and measure intracellular concentrations using LC-MS .

Q. What computational tools predict the compound’s molecular targets for mechanistic studies?

- Methodology : Use molecular docking (e.g., AutoDock Vina) to screen against bacterial enzymes (e.g., DNA gyrase) or inflammatory targets (e.g., COX-2). Validate predictions with in vitro enzyme inhibition assays and mutagenesis studies .

Q. How can metabolic stability be assessed to improve pharmacokinetic profiles?

- Methodology :

- Liver microsome assays : Incubate the compound with rat/human microsomes and analyze degradation via LC-MS.

- Prodrug design : Modify the carboxylic acid group to esters and evaluate hydrolysis rates in plasma .

属性

IUPAC Name |

2-(4-chloro-3-ethoxy-2-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO3/c1-2-15-10-7(11)4-3-6(9(10)12)5-8(13)14/h3-4H,2,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLMJTUGWXPDCKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1F)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。